molecular formula C10H19NO B3024334 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 259092-15-4

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3024334
CAS No.: 259092-15-4
M. Wt: 169.26 g/mol
InChI Key: YYDQYSQZIUSKFN-UHFFFAOYSA-N
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Description

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDQYSQZIUSKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955774
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3423-25-4
Record name endo-8-Isopropyl-8-azabicyclo(3.2.1)octan-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Record name Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol
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Structural Significance Within Bridged Bicyclic Systems

The architecture of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is characterized by a bicyclic system where two rings share three or more atoms, creating a rigid framework. researchgate.net This bridged structure is a key feature, influencing the molecule's stereochemistry and chemical reactivity. researchgate.net The core of this compound is the 8-azabicyclo[3.2.1]octane skeleton, which consists of a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a common nitrogen atom and two carbon atoms. bris.ac.uk

The substituents at the 3- and 8-positions are crucial to the specific properties of this compound. The isopropyl group attached to the nitrogen at the 8-position influences the compound's lipophilicity and steric profile, which can, in turn, affect its interactions with biological targets. The hydroxyl group at the 3-position introduces a polar functional group that can participate in hydrogen bonding, a critical factor in molecular recognition processes. The stereochemistry of this hydroxyl group, whether it is in the endo or exo position relative to the bicyclic system, further defines the three-dimensional shape of the molecule and its potential biological activity.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC10H19NO chemscene.com
Molecular Weight169.26 g/mol chemscene.com
Topological Polar Surface Area23.47 Ų chemscene.com
LogP1.3825 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Rotatable Bonds1 chemscene.com

Historical Context of 8 Azabicyclo 3.2.1 Octane Scaffolds in Organic Synthesis

The history of the 8-azabicyclo[3.2.1]octane scaffold is deeply intertwined with the study of tropane (B1204802) alkaloids, a class of naturally occurring compounds known for their physiological effects. rsc.orgrsc.org The structural elucidation of these alkaloids was a significant challenge for early organic chemists.

Key milestones in the understanding and synthesis of this scaffold include:

1901: The fundamental structure of the tropane ring system was first elucidated, paving the way for further investigation into this class of compounds. rsc.org

1903: Richard Willstätter's synthesis of tropine (B42219), a derivative of the 8-azabicyclo[3.2.1]octane scaffold, was a landmark achievement in organic chemistry. bris.ac.uk

1917: Sir Robert Robinson developed an elegant and efficient biomimetic synthesis of the tropane ring system, a method that remains a cornerstone of tropane chemistry. bris.ac.ukrsc.org

These foundational discoveries laid the groundwork for the synthesis of a wide array of 8-azabicyclo[3.2.1]octane derivatives, including 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol. The development of stereoselective synthetic methods has been a major focus of research, aiming to control the three-dimensional arrangement of atoms in these complex molecules. rsc.org

Key Figures in the History of 8-Azabicyclo[3.2.1]octane Chemistry
ScientistContributionYear
Richard WillstätterEstablished the structures of tropane alkaloids and completed the first synthesis of tropine. bris.ac.uk1903 bris.ac.uk
Sir Robert RobinsonDeveloped a biomimetic one-pot synthesis of the tropane ring system. bris.ac.uk1917 bris.ac.uk

Current Research Landscape and Academic Interest in the Scaffold

The 8-azabicyclo[3.2.1]octane scaffold continues to be an area of active investigation in academic and industrial research. uni-regensburg.de Its rigid structure and synthetic versatility make it an attractive framework for the design of novel bioactive molecules.

Current research involving the 8-azabicyclo[3.2.1]octane core focuses on several key areas:

Medicinal Chemistry: Derivatives of this scaffold are being explored for their potential as therapeutic agents. For instance, they have been investigated as monoamine reuptake inhibitors and for their affinity to various receptors in the central nervous system. google.com

Organic Synthesis: The development of new and more efficient methods for the enantioselective synthesis of substituted 8-azabicyclo[3.2.1]octanes remains a significant area of academic interest. rsc.org

Intermediate in Synthesis: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol serves as a crucial intermediate in the synthesis of other important compounds. A notable example is its use in the preparation of ipratropium (B1672105) bromide, a bronchodilator medication. chemicalbook.comchemicalbook.com

The academic interest in this scaffold is driven by the quest for new therapeutic agents and the ongoing challenge of mastering the synthesis of complex, three-dimensional molecules. The unique structural features of this compound make it a valuable building block in these endeavors.

An exploration of the synthetic routes toward this compound reveals a landscape rich in chemical ingenuity, focused primarily on the construction and functionalization of its core scaffold, the 8-azabicyclo[3.2.1]octane system. This bicyclic framework is the defining feature of tropane (B1204802) alkaloids, a class of compounds with significant biological activities. ehu.esrsc.orgresearchgate.net As such, extensive research has been dedicated to developing efficient and stereocontrolled methods for its synthesis. ehu.esrsc.org The methodologies detailed below encompass both classical and modern approaches to assembling this pivotal heterocyclic structure.

Theoretical and Computational Investigations of 8 Isopropyl 8 Azabicyclo 3.2.1 Octan 3 Ol

Computational Chemistry Approaches for Conformation and Stereochemistry

The three-dimensional structure of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is critical to its function and interactions. Computational methods are extensively used to predict the most stable conformations and understand the stereochemical nuances of the 8-azabicyclo[3.2.1]octane ring system.

Various computational techniques are employed to explore the conformational landscape:

Molecular Mechanics (MM): Methods like MMFF94 and UFF are used for rapid energy minimization and conformational searches, providing initial geometries of possible conformers.

Density Functional Theory (DFT): DFT methods, such as B3LYP with basis sets like 6-31G*, offer a higher level of theory to refine geometries and calculate the relative energies of different conformers with greater accuracy. researchgate.netnih.gov These calculations can predict the most stable isomer (e.g., endo vs. exo alcohol) and the preferred orientation of the N-alkyl substituent (axial vs. equatorial).

Ab initio methods: Hartree-Fock (HF) calculations can also be used for geometry optimization and energy predictions. researchgate.net

These studies often complement experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov For instance, calculated chemical shifts can be correlated with experimental spectra to validate the predicted predominant conformation in solution. researchgate.net For the parent tropane (B1204802) skeleton, the stereochemistry of the N-methyl group in various salts has been extensively studied, revealing preferences for either axial or equatorial positions depending on the environment. acs.org Such computational and spectroscopic analyses are crucial for understanding the structure-activity relationships of this class of compounds.

Table 1: Computational Methods in Conformational Analysis

Computational Method Application in Conformational Analysis Typical Basis Set/Force Field Reference
Molecular Mechanics (MM) Initial geometry optimization, rapid conformational search UFF, MMFF94 nih.gov
Density Functional Theory (DFT) High-accuracy geometry refinement, relative energy calculation of stereoisomers B3LYP/6-31G* researchgate.netnih.gov
Hartree-Fock (HF) Geometry optimization, electronic structure analysis 6-31G* researchgate.net

Molecular Modeling of Scaffold-Ligand Interactions (Structural Aspects)

The 8-azabicyclo[3.2.1]octane scaffold serves as a versatile framework in drug design, and understanding its interactions with biological targets is key to developing new therapeutics. unimi.itnih.gov Molecular modeling techniques, particularly molecular docking, are used to predict and analyze the binding modes of ligands containing this scaffold within the active sites of proteins. nih.govnih.govcore.ac.uk

In these studies, the 3D structure of the target receptor is obtained from crystallographic databases (like the Protein Data Bank) or generated through homology modeling. researchgate.net The ligand, this compound or its derivatives, is then computationally "docked" into the binding pocket of the receptor. Docking algorithms explore various possible orientations and conformations of the ligand, and scoring functions estimate the binding affinity for each pose. abstractarchives.com

Key interactions typically observed for this scaffold include:

Hydrogen Bonds: The hydroxyl group at the C-3 position and the nitrogen atom of the bicyclic system can act as hydrogen bond donors or acceptors, respectively, forming crucial connections with amino acid residues in the receptor. nih.gov

Hydrophobic Interactions: The lipophilic bicyclic cage and the isopropyl group can engage in van der Waals and hydrophobic interactions with nonpolar pockets of the receptor.

Ionic Interactions: The nitrogen atom can be protonated under physiological conditions, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site.

For example, docking studies of tropane derivatives into the D2 dopamine (B1211576) receptor model have shown specific hydrogen bonding with residues like tyrosine and alanine, alongside hydrophobic interactions. nih.gov Similarly, flexible ligand-docking studies were instrumental in understanding the binding of azabicyclooctane sulfonamides to N-acylethanolamine-hydrolyzing acid amidase (NAAA), guiding the optimization of inhibitors. nih.gov These computational models provide a structural rationale for observed structure-activity relationships (SAR) and guide the design of new ligands with improved affinity and selectivity. acs.org

Quantum Chemical Studies on Reaction Pathways for Synthesis

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. nih.gov For the synthesis of this compound, these studies can elucidate the pathways of key synthetic steps, such as the formation of the bicyclic core and the introduction of substituents.

A pivotal reaction in the synthesis of the 8-azabicyclo[3.2.1]octane core is the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org Theoretical studies using ab initio quantum mechanical calculations have been performed on this reaction. researchgate.net These investigations have revealed that the first Mannich reaction involves a concerted process of C-C bond formation and water elimination, followed by tautomerization and a second Mannich reaction to form the bicyclic ketone, tropinone. researchgate.net Such studies provide a level of mechanistic detail that is often inaccessible through experimental means alone.

The synthesis of this compound involves two main transformations from a precursor like nortropinone:

N-alkylation: The introduction of the isopropyl group onto the nitrogen atom.

Ketone Reduction: The reduction of the C-3 carbonyl group to a hydroxyl group.

Quantum chemical calculations can model these reaction steps. For N-alkylation, calculations can compare the energy barriers for different alkylating agents and reaction conditions. For the reduction of the ketone, theoretical studies can explain the stereoselectivity of the reaction (i.e., the preferential formation of the endo or exo alcohol). The reduction of tropinone is known to be mediated by NADPH-dependent reductase enzymes (tropinone reductases I and II), which yield tropine (B42219) (endo) and pseudotropine (exo), respectively. wikipedia.org While this is a biological process, quantum models (e.g., QM/MM methods) can be used to study the reaction mechanism within the enzyme's active site.

In Silico Predictions for Scaffold Derivatization Reactivity

In silico methods are increasingly used to predict the reactivity of molecules, guiding the strategic planning of chemical syntheses and the design of compound libraries. nih.gov For this compound, these predictions can identify which sites on the molecule are most susceptible to chemical modification, facilitating the design of new derivatives.

One powerful approach involves the use of quantum chemistry calculations to determine reactivity descriptors. nih.gov These descriptors are derived from the electronic structure of the molecule.

Table 2: In Silico Reactivity Descriptors

Descriptor Description Predicted Reactivity Reference
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential mapped onto the electron density surface of the molecule. Electron-rich regions (negative potential, typically colored red or yellow) are susceptible to electrophilic attack, while electron-deficient regions (positive potential, blue) are prone to nucleophilic attack. nih.gov
Frontier Molecular Orbitals (FMO) Consists of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The energy gap between HOMO and LUMO relates to the chemical reactivity.
Fukui Functions Quantify the change in electron density at a specific point when the total number of electrons in the molecule changes. Predicts the most electrophilic and nucleophilic sites within the molecule.

For example, by calculating the MEP surface of a tropinone-thiazole hybrid, researchers could identify electron-rich and electron-deficient regions, providing insights into sites susceptible to electrophilic and nucleophilic attacks. nih.gov For this compound, an MEP calculation would likely show a negative potential around the oxygen and nitrogen atoms, indicating their availability for electrophilic attack (e.g., O-alkylation, N-quaternization) or hydrogen bonding. The hydroxyl group itself is a key point for derivatization, for instance, through esterification. Computational models can help predict the feasibility and potential outcomes of such derivatization reactions, accelerating the discovery of new compounds with desired properties.

Analytical Methodologies and Characterization in the Context of 8 Isopropyl 8 Azabicyclo 3.2.1 Octan 3 Ol Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental to confirming the identity and structure of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state. While specific spectral data from peer-reviewed journals is not publicly available, a theoretical analysis predicts key resonances.

Expected ¹H NMR Spectral Data

Protons Predicted Chemical Shift (ppm) Multiplicity Notes
CH-(isopropyl) ~2.7 - 3.0 Septet The methine proton of the isopropyl group.
CH₃-(isopropyl) ~1.0 - 1.2 Doublet The two equivalent methyl groups of the isopropyl substituent.
H1/H5 (bridgehead) ~3.0 - 3.3 Broad singlet Protons at the bridgehead positions of the bicyclic system.
H3 (CH-OH) ~3.8 - 4.1 Multiplet The proton on the carbon bearing the hydroxyl group.
OH Variable Singlet The chemical shift is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (ppm)
C3 (C-OH) ~65 - 70
C1/C5 (bridgehead) ~60 - 65
CH-(isopropyl) ~50 - 55
Bicyclic CH₂ ~25 - 40

Characteristic Mass Fragments (based on related tropane (B1204802) alkaloids)

m/z Proposed Fragment
169 [C₁₀H₁₉NO]⁺ (Molecular Ion)
154 [M - CH₃]⁺ (Loss of a methyl group from isopropyl)
126 [M - C₃H₇]⁺ (Loss of the isopropyl group)
96/97 Fragments from the bicyclic tropane core

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to the O-H, C-H, C-N, and C-O bonds.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (alkane) 2850 - 3000 Strong
C-N stretch (amine) 1000 - 1250 Medium

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound in raw materials and reaction mixtures. A reversed-phase (RP-HPLC) method is typically employed. Purity levels are often determined by measuring the peak area percentage. Patents related to ipratropium (B1672105) bromide synthesis mention achieving purity levels greater than 97% for this intermediate as determined by HPLC.

Typical RP-HPLC Method Parameters

Parameter Description
Column C18 (Octadecylsilane)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV at a low wavelength (e.g., 210-220 nm)
Flow Rate 1.0 - 1.5 mL/min

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment and identification of volatile impurities. The compound is sufficiently volatile for GC analysis. The method provides separation based on boiling point and polarity, with the mass spectrometer allowing for definitive identification of the eluting peaks.

Typical GC-MS Method Parameters

Parameter Description
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program A gradient from a low initial temperature (e.g., 70-100 °C) to a high final temperature (e.g., 250-280 °C)

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise bond lengths, bond angles, and the spatial arrangement of atoms.

For this compound, the key stereochemical features are the orientation of the hydroxyl group (endo or exo) and the absolute configuration at the chiral centers of the bicyclic system. While the crystal structure for the final drug product, ipratropium bromide, has been reported, there are no publicly available crystal structures for the this compound intermediate itself.

Should a single crystal be grown, X-ray diffraction analysis would unequivocally confirm the endo- or exo-configuration of the C3-hydroxyl group and provide the solid-state conformation of the bicyclic ring and the N-isopropyl substituent. This information is critical for understanding the structure-activity relationships of its derivatives and for ensuring stereochemical purity in pharmaceutical manufacturing.

Future Perspectives in 8 Isopropyl 8 Azabicyclo 3.2.1 Octan 3 Ol Research

Innovations in Green Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthetic strategies for complex molecules like 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol, aiming to reduce environmental impact and improve safety and efficiency.

A significant advancement in this area is the move away from hazardous reagents. For instance, processes are being developed that eliminate the use of undesirable tin chemistry, which has been a concern in previous synthetic routes. researchgate.net Furthermore, the development of one-pot synthesis procedures contributes to a greener approach by minimizing solvent usage and waste generation, as well as reducing the number of isolation and purification steps. researchgate.net

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of tropane (B1204802) alkaloid analogs. The use of enzymes, such as tropinone (B130398) reductases (TRI and TRII) and other ketoreductases, allows for highly stereoselective transformations under mild reaction conditions. google.com These enzymatic reactions can provide access to specific stereoisomers of the 8-azabicyclo[3.2.1]octan-3-ol core, which is crucial for pharmacological activity.

Another sustainable approach involves the utilization of in vitro plant cell and tissue cultures for the production of tropane alkaloids. This method offers an alternative to traditional agriculture, which can be resource-intensive and subject to environmental variability.

Development of Highly Efficient Catalytic Systems

The development of novel and highly efficient catalytic systems is at the forefront of modern organic synthesis, enabling the construction of complex molecular architectures with high precision and selectivity.

Transition Metal Catalysis: A variety of transition metals, including rhodium, palladium, and gold, have been employed in catalytic systems to construct the 8-azabicyclo[3.2.1]octane scaffold. Dual catalytic systems, such as a combination of a rhodium(II) complex and a chiral Lewis acid, have proven effective in asymmetric 1,3-dipolar cycloadditions, affording high diastereo- and enantioselectivities. researchgate.net Rhodium-catalyzed (4+3) cycloaddition reactions have also been utilized for the enantioselective synthesis of tropanes. Palladium-catalyzed reactions, such as the desymmetrization of tropinone derivatives via asymmetric allylic alkylation, offer another efficient route to chiral tropane structures.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Chiral phosphoric acids and catalysts like Takemoto's catalyst have been successfully applied in the asymmetric synthesis of the bicyclo[3.2.1]octane framework. These organocatalytic approaches often provide high levels of stereocontrol and avoid the use of potentially toxic and expensive metals.

Biocatalysis: As mentioned in the context of green chemistry, enzymes are highly efficient and selective catalysts. Tropinone reductases I and II (TR-I and TR-II) are key enzymes in the biosynthesis of tropane alkaloids, catalyzing the NADPH-dependent reduction of tropinone to tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol) respectively. google.com The differing kinetic and pH characteristics of these enzymes allow for the selective production of either stereoisomer. nih.gov

Table 1: Efficiency of Various Catalytic Systems in the Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
Catalytic SystemReaction TypeKey FeaturesReported Efficiency (Yield, Selectivity)
Rhodium(II) complex / Chiral Lewis AcidAsymmetric 1,3-dipolar cycloadditionDual catalytic system for high stereocontrol.High diastereo- and enantioselectivities. researchgate.net
Palladium CatalysisAsymmetric allylic alkylationDesymmetrization of tropinone derivatives.-
Gold Catalysis(2+2+2) cycloaddition--
Chiral Phosphoric AcidsAsymmetric synthesisOrganocatalytic approach.-
Tropinone Reductases (TRI and TRII)Biocatalytic reductionStereospecific reduction of tropinone.High stereoselectivity for tropine or pseudotropine. google.com

Advanced Strategies for Scaffold Diversification

The 8-azabicyclo[3.2.1]octane core serves as a versatile scaffold for the development of new therapeutic agents. Advanced strategies for its diversification are crucial for exploring new chemical space and identifying compounds with improved pharmacological properties.

Late-Stage Functionalization: A key strategy is the late-stage functionalization of the pre-formed tropane skeleton. This approach allows for the introduction of various functional groups at a late stage in the synthesis, enabling the rapid generation of a diverse range of analogs. Palladium-catalyzed C(sp³)–H functionalization has been successfully employed to introduce aryl and acetoxy groups at multiple positions on the tropane core. acs.org This method provides a powerful tool for modifying the scaffold with high precision.

Combinatorial Synthesis of Compound Libraries: The synthesis of compound libraries based on the 8-azabicyclo[3.2.1]octane scaffold is a powerful approach for drug discovery. For example, a library of 129 unsymmetrical ureas has been prepared using nortropane-8-carbonyl chlorides as key intermediates. nih.gov This combinatorial approach allows for the systematic exploration of structure-activity relationships (SAR).

Modification through Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki coupling, have been utilized to introduce biaryl systems onto the 8-azabicyclo[3.2.1]octane scaffold. This strategy allows for the extension of the molecular framework and the exploration of new binding interactions with biological targets.

Cycloaddition Strategies for Scaffold Elaboration: [5+2] cycloaddition reactions have been employed to generate functionalized oxa- and azabicyclo[3.2.1]octenes. This method provides access to novel tricyclic structures with potential applications in medicinal chemistry.

Table 2: Examples of Scaffold Diversification Strategies for 8-Azabicyclo[3.2.1]octane Derivatives
Diversification StrategyReaction TypeResulting Compound ClassKey Advantages
Late-Stage FunctionalizationPd-catalyzed C(sp³)–H arylation/acetoxylationMulti-functionalized tropane derivativesRapid access to diverse analogs from a common intermediate. acs.org
Combinatorial SynthesisUrea (B33335) formation from carbonyl chloridesLibrary of unsymmetrical ureasSystematic exploration of SAR. nih.gov
Cross-Coupling ReactionsSuzuki couplingBiaryl-substituted tropane analogsExtension of the molecular scaffold.
Cycloaddition Reactions[5+2] CycloadditionFunctionalized oxa- and azabicyclo[3.2.1]octenesAccess to novel tricyclic systems.

Integration with High-Throughput Synthesis Methodologies

To accelerate the drug discovery process, the integration of high-throughput synthesis methodologies with the synthesis of 8-azabicyclo[3.2.1]octane derivatives is becoming increasingly important.

Combinatorial Chemistry: As demonstrated by the synthesis of a urea library, combinatorial chemistry techniques are well-suited for the rapid generation of a large number of analogs from a common scaffold. nih.gov This approach is invaluable for lead discovery and optimization.

Flow Chemistry: Continuous-flow systems offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation. Flow chemistry has been applied to key steps in the synthesis of tropane-related compounds, significantly reducing reaction times. For example, an aziridination reaction that takes 12 hours in a batch process can be completed in 15 minutes using a flow system. Similarly, a rearrangement step can be accomplished in 30 minutes at 100°C in a flow reactor.

Automated Synthesis Platforms: The development of robust synthetic platforms that allow for the automated synthesis of tropane analogs is a key future direction. Such platforms would enable the rapid production of compound libraries for high-throughput screening, significantly accelerating the pace of drug discovery. The establishment of a robust platform for producing tropane analogs is seen as a crucial step for future structure-activity relationship studies. researchgate.netacs.org

Q & A

Q. What experimental designs address stability issues under physiological conditions?

  • Methodological Answer :
  • pH stability : Test solubility and degradation in buffers (pH 1–10) over 24 hours. Use UPLC-MS to identify hydrolysis products (e.g., lactone formation from esters) .
  • Light sensitivity : Store solutions in amber vials and monitor photodegradation via UV-Vis spectroscopy. Add antioxidants (e.g., BHT) for radical-prone derivatives .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
Reactant of Route 2
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.